molecular formula C22H17N5O3 B11985550 N'-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-09-8

N'-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11985550
CAS No.: 302918-09-8
M. Wt: 399.4 g/mol
InChI Key: HNOYZILVAFCZFJ-OEAKJJBVSA-N
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Description

N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a naphthalene moiety, a nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalene-2-carbaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthalene oxides and nitrophenyl oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or sensors.

Mechanism of Action

The mechanism of action of N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(Naphthalen-2-yl)ethylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

302918-09-8

Molecular Formula

C22H17N5O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17N5O3/c1-14(16-10-9-15-5-2-3-6-17(15)11-16)23-26-22(28)21-13-20(24-25-21)18-7-4-8-19(12-18)27(29)30/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+

InChI Key

HNOYZILVAFCZFJ-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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